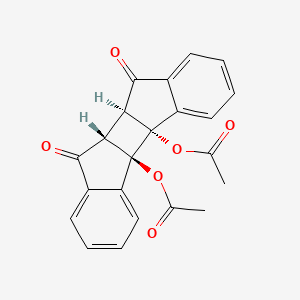
DCID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroimidazolidinedione (DCID) is a novel coupling reagent used in organic synthesis. It has gained attention for its ability to promote esterification reactions under mild conditions, making it a valuable tool in the synthesis of esters from carboxylic acids and alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
DCID can be synthesized through the reaction of imidazolidinedione with chlorine gas. The reaction typically occurs at room temperature and involves the use of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound involves the large-scale chlorination of imidazolidinedione. The process is optimized to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
DCID undergoes various types of chemical reactions, including:
Esterification: This compound is used as a coupling reagent to promote the esterification of carboxylic acids with alcohols.
Heck Cross-Coupling: This compound can activate C–O bonds in phenols, facilitating palladium-catalyzed Heck cross-coupling reactions.
Common Reagents and Conditions
Esterification: The reaction typically occurs at room temperature using this compound as the coupling reagent.
Heck Cross-Coupling: The reaction involves the use of palladium catalysts and phenols as substrates.
Major Products
Esterification: The major products are esters formed from the reaction of carboxylic acids and alcohols.
Heck Cross-Coupling: The major products are coupled phenol derivatives.
Scientific Research Applications
Chemical Synthesis
Esterification Reactions
DCID is primarily used as a coupling reagent in organic synthesis, especially for the esterification of carboxylic acids with alcohols. This reaction occurs under mild conditions, allowing for high yields and the synthesis of esters that are crucial for further chemical transformations. The mechanism involves the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Research has shown that reactions can proceed smoothly at room temperature with various substrates, including those with electron-withdrawing and donating groups .
Table 1: Esterification Reactions Using this compound
| Substrate Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Aromatic Carboxylic Acids | Room Temperature | 85-95 |
| Aliphatic Carboxylic Acids | Room Temperature | 80-90 |
| Alcohols (various types) | Room Temperature | 75-90 |
Biological Applications
Synthesis of Bioactive Compounds
this compound-mediated reactions are employed to synthesize biologically active compounds. The esters produced can be further studied for their pharmacological properties, making this compound an essential tool in medicinal chemistry. Its ability to facilitate the formation of complex molecules under mild conditions enhances its utility in drug development .
Case Study: Synthesis of Anticancer Agents
In a study focused on developing new anticancer agents, researchers utilized this compound to synthesize a series of esters from various carboxylic acids and alcohols. The resulting compounds were tested for cytotoxicity against cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .
Analytical Chemistry
Dynamic Collision-Induced Dissociation (this compound)
In mass spectrometry, this compound refers to a technique that enhances fragmentation efficiency during tandem mass spectrometry (MS/MS). By applying a two-frequency excitation waveform, researchers can achieve better control over ion fragmentation patterns. This method is particularly useful for analyzing complex mixtures and improving detection limits for trace compounds in forensic and environmental samples .
Table 2: Comparison of Fragmentation Techniques
| Technique | Efficiency (%) | Applications |
|---|---|---|
| Conventional Collision-Induced Dissociation (CID) | 60-70 | General mass spectrometry |
| Dynamic Collision-Induced Dissociation (this compound) | 70-85 | Fast GC-MS analysis |
Industrial Applications
This compound is also utilized in the production of various chemical intermediates and fine chemicals. Its efficiency in promoting reactions under mild conditions makes it an attractive option for industrial applications where reaction conditions need to be controlled to minimize by-products and maximize yield.
Mechanism of Action
DCID promotes esterification by activating the carboxylic acid, making it more reactive towards nucleophilic attack by the alcohol. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to form the ester . In Heck cross-coupling reactions, this compound activates the C–O bond in phenols, facilitating the palladium-catalyzed coupling with alkenes .
Comparison with Similar Compounds
DCID is unique in its ability to promote esterification under mild conditions with high yields. Similar compounds include:
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide synthesis and esterification reactions.
N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in organic synthesis.
Oxalyl Chloride: Used in the synthesis of acid chlorides and esters.
This compound stands out due to its mild reaction conditions and high efficiency in promoting esterification and cross-coupling reactions .
Properties
CAS No. |
130817-81-1 |
|---|---|
Molecular Formula |
C22H16O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(1R,2R,10R,11R)-2-acetyloxy-9,12-dioxo-1-pentacyclo[9.7.0.02,10.03,8.013,18]octadeca-3,5,7,13,15,17-hexaenyl] acetate |
InChI |
InChI=1S/C22H16O6/c1-11(23)27-21-15-9-5-3-7-13(15)19(25)17(21)18-20(26)14-8-4-6-10-16(14)22(18,21)28-12(2)24/h3-10,17-18H,1-2H3/t17-,18-,21-,22-/m0/s1 |
InChI Key |
MGKJFRPUFVNFPI-GPHNJDIKSA-N |
SMILES |
CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |
Isomeric SMILES |
CC(=O)O[C@@]12[C@@H]([C@@H]3[C@]1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |
Canonical SMILES |
CC(=O)OC12C(C3C1(C4=CC=CC=C4C3=O)OC(=O)C)C(=O)C5=CC=CC=C25 |
Synonyms |
9,10-dioxoindano(2',3'-4,3)cyclobuta(1,2-b)indan-4b,4c-diyl diacetate DCID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















